molecular formula C6H10Cl2O4S B14584429 Chloromethyl 3-(2-chloroethanesulfonyl)propanoate CAS No. 61515-39-7

Chloromethyl 3-(2-chloroethanesulfonyl)propanoate

Cat. No.: B14584429
CAS No.: 61515-39-7
M. Wt: 249.11 g/mol
InChI Key: CYQZTASIAPPJDF-UHFFFAOYSA-N
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Description

Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is a chemical compound known for its unique structure and reactivity It is an ester derivative, featuring both chloromethyl and chloroethanesulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate typically involves the esterification of 3-(2-chloroethanesulfonyl)propanoic acid with chloromethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-(2-chloroethanesulfonyl)propanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(2-chloroethanesulfonyl)propanoic acid and chloromethyl alcohol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.

Major Products

The major products formed from these reactions include substituted derivatives of this compound, 3-(2-chloroethanesulfonyl)propanoic acid, and various oxidized compounds depending on the specific reaction conditions.

Scientific Research Applications

Chloromethyl 3-(2-chloroethanesulfonyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloroethanesulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 3-(2-chloroethanesulfonyl)butanoate
  • Chloromethyl 3-(2-chloroethanesulfonyl)pentanoate
  • Chloromethyl 3-(2-chloroethanesulfonyl)hexanoate

Uniqueness

Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a balanced reactivity profile, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

61515-39-7

Molecular Formula

C6H10Cl2O4S

Molecular Weight

249.11 g/mol

IUPAC Name

chloromethyl 3-(2-chloroethylsulfonyl)propanoate

InChI

InChI=1S/C6H10Cl2O4S/c7-2-4-13(10,11)3-1-6(9)12-5-8/h1-5H2

InChI Key

CYQZTASIAPPJDF-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)OCCl

Origin of Product

United States

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